1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane
Description
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane is a 1,4-diazepane derivative characterized by a seven-membered diazepane ring substituted at the 1-position with a 3-bromo-4-methylphenyl group and at the 5-position with a methyl group.
Properties
Molecular Formula |
C13H19BrN2 |
|---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H19BrN2/c1-10-3-4-12(9-13(10)14)16-7-5-11(2)15-6-8-16/h3-4,9,11,15H,5-8H2,1-2H3 |
InChI Key |
XULSHXTTYXXNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Bromination and Methylation: The phenyl ring is brominated and methylated using bromine and methylating agents, respectively. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The brominated and methylated phenyl ring is then coupled with the diazepane ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted diazepanes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The diazepane ring can interact with the active site of enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substituent variations:
| Compound Name | Aromatic Substituents | Diazepane Substituents | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 1-(3-Bromo-4-methylphenyl)-5-methyl-1,4-diazepane | 3-Bromo, 4-methylphenyl | 5-methyl | Not reported | Hypothesized enhanced lipophilicity |
| 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane | 4-Chlorophenyl | 5-methyl | 224.73 | Potential anticonvulsant activity |
| 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane dihydrochloride | 2,4-Difluorophenyl | 5-methyl | Not reported | Improved solubility (salt form) |
| 1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane | 3,5-Difluorophenyl | 5-methyl | Not reported | Discontinued research compound |
| 1-(3-Bromobenzyl)-4-methyl-1,4-diazepane | 3-Bromobenzyl | 4-methyl | Not reported | Discontinued due to synthesis challenges |
Key Observations :
Physicochemical Properties
- Lipophilicity : Bromine’s higher hydrophobicity (LogP contribution: ~0.9) compared to chlorine (~0.7) may increase the target compound’s blood-brain barrier permeability relative to its chloro analog .
- Thermal Stability : Methyl groups on the diazepane ring (e.g., 5-methyl in –9) likely enhance conformational rigidity, improving thermal stability compared to unsubstituted diazepanes.
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